2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid
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Overview
Description
2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid is a complex organic compound that features a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of pyridine to form 5-nitropyridine, followed by amination to introduce the amino group. The resulting 5-nitropyridin-2-ylamine is then coupled with 3-aminopyridine under suitable conditions to form the desired intermediate. Finally, the sulfanylacetic acid moiety is introduced through a thiol-ene reaction or similar methodology .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Shares the nitropyridine core but lacks the sulfanylacetic acid moiety.
2-Amino-5-nitropyridine: Similar structure but different substitution pattern.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the sulfanylacetic acid moiety.
Uniqueness
2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid is unique due to the presence of both the nitropyridine and sulfanylacetic acid moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
60780-94-1 |
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Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-[3-[(5-nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H10N4O4S/c17-11(18)7-21-12-9(2-1-5-13-12)15-10-4-3-8(6-14-10)16(19)20/h1-6H,7H2,(H,14,15)(H,17,18) |
InChI Key |
SIMQAUFSBNNHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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